3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is a complex glycoside compound. It is known for its intricate structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide involves multiple steps, including glycosylation reactions to attach the sugar units to the steroidal core. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the glycoside in large quantities. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the compound, as well as the individual sugar units released during hydrolysis.
Scientific Research Applications
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of novel pharmaceuticals and as a model compound for studying glycosylation reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic moieties can enhance its solubility and bioavailability, allowing it to effectively reach its targets. The steroidal core may interact with cellular membranes or specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another glycoside with a similar steroidal core but different sugar moieties.
Ouabain: A glycoside known for its potent effects on the cardiovascular system.
Digoxin: Similar in structure and function, used clinically for heart conditions.
Uniqueness
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is unique due to its specific glycosylation pattern, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C42H66O18 |
---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
3-[14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3 |
InChI Key |
QWNHCYWCKDKDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.